molecular formula C5H12N2O4S B12617958 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate CAS No. 917872-11-8

1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate

Cat. No.: B12617958
CAS No.: 917872-11-8
M. Wt: 196.23 g/mol
InChI Key: QHBKTKQAXRZZRX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of pyrazolium salts. Pyrazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring with two methyl groups and a hydrogen sulfate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate typically involves the reaction of 1,2-dimethylhydrazine with an appropriate alkylating agent, followed by the addition of sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 1,2-dimethylhydrazine and sulfuric acid.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other polar solvents.

Major Products

    Oxidation Products: Pyrazole derivatives with various functional groups.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.

Scientific Research Applications

1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce physiological effects.

    Affect Cellular Processes: Influence cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-3-ium hydrogen sulfate
  • 2,3-Dimethyl-1H-pyrazol-1-ium hydrogen sulfate
  • 1,2-Dimethyl-1H-imidazol-3-ium hydrogen sulfate

Uniqueness

1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

917872-11-8

Molecular Formula

C5H12N2O4S

Molecular Weight

196.23 g/mol

IUPAC Name

1,2-dimethyl-1,3-dihydropyrazol-1-ium;hydrogen sulfate

InChI

InChI=1S/C5H10N2.H2O4S/c1-6-4-3-5-7(6)2;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4)

InChI Key

QHBKTKQAXRZZRX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CCN1C.OS(=O)(=O)[O-]

Origin of Product

United States

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